molecular formula C22H34O3 B1213598 10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate CAS No. 337515-55-6

10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate

Cat. No.: B1213598
CAS No.: 337515-55-6
M. Wt: 346.5 g/mol
InChI Key: BMPKIAPYMZISRD-PQTWGXLHSA-N
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Description

10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid, which is a class of compounds known for their complex molecular structures and significant biological activities. This compound is particularly notable for its role in the biosynthesis of taxol, a well-known anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate involves multiple steps, typically starting from simpler taxane precursors. One common method involves the hydroxylation of taxa-4(20),11-dien-5alpha-yl acetate using taxane 10beta-hydroxylase, an enzyme that catalyzes the addition of a hydroxyl group at the 10beta position .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing plant cell cultures of Taxus species. These cultures are engineered to express the necessary enzymes for the biosynthesis of taxanes, including this compound .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more hydroxylated derivatives.

    Reduction: Reduction reactions can modify the acetate group, potentially converting it to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a precursor in the biosynthesis of taxol. Taxol stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

  • 10beta,14beta-dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
  • Taxa-4(20),11-dien-5alpha-yl acetate

Uniqueness: 10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate is unique due to its specific hydroxylation pattern, which is crucial for its role in taxol biosynthesis. Compared to other taxanes, its structure allows for specific interactions with enzymes involved in the biosynthetic pathway, making it a key intermediate .

Properties

IUPAC Name

[(1S,3S,5S,8S,10S)-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-13-7-8-16-11-17-14(2)19(25-15(3)23)9-10-22(17,6)12-18(24)20(13)21(16,4)5/h16-19,24H,2,7-12H2,1,3-6H3/t16-,17+,18-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPKIAPYMZISRD-PQTWGXLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332113
Record name 10beta-hydroxytaxa-4(20),11-dien-5alpha-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337515-55-6
Record name 6,10-Methanobenzocyclodecene-3,11-diol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3-acetate, (3S,4aS,6S,11S,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337515-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10beta-hydroxytaxa-4(20),11-dien-5alpha-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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